8-Bromoadenosine 5'-triphosphate tetrasodium

説明

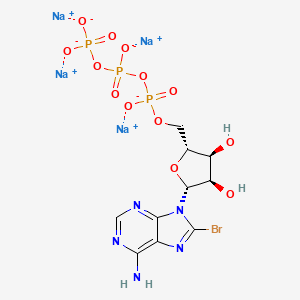

8-Bromoadenosine 5'-triphosphate tetrasodium (8-Br-ATP tetrasodium; CAS 35892-96-7) is a brominated ATP analog where a bromine atom substitutes the hydrogen at the 8-position of the adenine ring (Figure 1). This modification enhances its stability against enzymatic degradation, particularly deamination, compared to native ATP . As a tetrasodium salt, it exhibits high aqueous solubility, making it suitable for in vitro studies . Functionally, 8-Br-ATP serves as a purinergic P2X receptor agonist and demonstrates cytotoxicity in multiple myeloma cells (IC₅₀ = 23.1 μM) . It also rescues ATP-dependent signaling pathways, such as JAK2V617F-STAT5 activation, by bypassing mitochondrial complex I inhibition .

特性

分子式 |

C10H11BrN5Na4O13P3 |

|---|---|

分子量 |

674.00 g/mol |

IUPAC名 |

tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H15BrN5O13P3.4Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |

InChIキー |

KKATWOCPDMJYIH-ZVQJTLEUSA-J |

異性体SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |

正規SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 8-ブロモアデノシン5'-トリリン酸四ナトリウムの合成には、アデノシン三リン酸の臭素化が含まれます。このプロセスは通常、アデノシン三リン酸から始まり、次に水溶液中の臭素と反応させます。 反応は、アデノシン部分の8位での選択的臭素化を保証するために、制御された条件下で行われます .

工業生産方法: 特定の工業生産方法は広く文書化されていませんが、合成は一般的にラボでの調製と同じ原則に従います。このプロセスには、反応条件のスケールアップと、収率と純度の最適化が含まれます。 工業生産には、一貫性と安全性を確保するための厳格な品質管理措置も含まれます .

化学反応の分析

科学研究への応用

8-ブロモアデノシン5'-トリリン酸四ナトリウムは、アデノシン三リン酸を模倣する能力により、科学研究で広く使用されています。いくつかの重要な用途には以下が含まれます。

生化学: 酵素速度論とアデノシン三リン酸結合部位の研究。

細胞生物学: 細胞のエネルギー代謝とシグナル伝達経路の調査。

薬理学: アデノシン三リン酸アナログが受容体機能に及ぼす影響の探求。

科学的研究の応用

Biochemical Research

8-Bromoadenosine 5'-triphosphate tetrasodium is primarily used in biochemical research to study ATP-related pathways and interactions. Its structural similarity to ATP allows it to act as a substrate for various kinases and enzymes involved in cellular signaling and metabolism.

Key Applications:

- Substrate for Kinases: It competes with ATP for binding sites on kinases, enabling researchers to elucidate the mechanisms of action of these proteins.

- Phosphorylation Reactions: The compound can participate in phosphorylation reactions, mimicking ATP's role in enzymatic processes.

- Cellular Signaling Studies: Research indicates that it can modulate ion channels and receptors, impacting physiological responses such as muscle contraction and neurotransmitter release.

Therapeutic Applications

The compound has shown promise in therapeutic contexts, particularly regarding its cytotoxic effects on cancer cells and its role in modulating platelet aggregation.

Case Study: Cytotoxicity in Cancer Cells

A study demonstrated that treatment with this compound (at concentrations of 10-50 μM over five days) resulted in decreased cell viability in multiple myeloma cells. This effect was attributed to its ability to amplify the dephosphorylation rate of native ATPase by 2-3 times, highlighting its potential utility in targeting ATPase-related functions in cancer therapy .

Case Study: Antiplatelet Activity

In another study focusing on platelet aggregation, various derivatives of adenosine triphosphate were synthesized and evaluated for their effects on platelet function. These studies indicated that modifications similar to those found in this compound could inhibit human platelet aggregation by antagonizing specific purinergic receptors .

Molecular Interaction Studies

This compound has been extensively used to investigate molecular interactions due to its unique reactivity profile.

Binding Affinity Studies:

Research has shown that this compound can bind to various proteins and enzymes, allowing scientists to study binding affinities and functional effects. For instance, it has been utilized in studies examining G-protein coupled receptor signaling pathways, providing insights into cellular communication mechanisms .

Structural Comparisons

Understanding the structural characteristics of this compound compared to other nucleotides can provide insights into its unique properties.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Adenosine Triphosphate | Natural nucleotide; no halogen substitution | Central role in energy metabolism |

| 2-Aminoadenosine Triphosphate | Amino group at position 2 | Modulates cellular signaling differently |

| Guanosine Triphosphate | Guanine base instead of adenine | Involved in different metabolic pathways |

| Cytidine Triphosphate | Cytosine base; similar triphosphate structure | Functions in RNA synthesis |

| 8-Chloroadenosine Triphosphate | Chlorine substitution at position 8 | Different reactivity profile compared to bromide |

Summary of Findings

The applications of this compound span a wide range of biochemical and therapeutic fields. Its ability to mimic ATP while providing distinct reactivity makes it a valuable tool for researchers investigating energy transfer mechanisms, cellular signaling pathways, and potential therapeutic interventions for diseases such as cancer.

作用機序

類似の化合物との比較

類似の化合物:

- 8-ブロモアデノシン一リン酸

- 8-ブロモアデノシン二リン酸

- 8-ブロモアデノシン三リン酸

独自性: 8-ブロモアデノシン5'-トリリン酸四ナトリウムは、8位での特異的な臭素化と三リン酸基の存在により、独自です。 この組み合わせにより、天然のアデノシン三リン酸を緊密に模倣しながら、臭素置換を通じて追加の機能的洞察を提供することができます.

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of 8-Br-ATP Tetrasodium and Analogous Compounds

Mechanistic Differences

Receptor Specificity :

Stability and Solubility :

- The tetrasodium formulation of 8-Br-ATP provides superior solubility compared to disodium ATP (e.g., 56-65-5) or triethylammonium BzATP, facilitating high-concentration assays .

- Bromination at the 8-position increases resistance to phosphatases and deaminases, extending its half-life in biological systems .

- Therapeutic Potential: Unlike Fludarabine triphosphate, which directly targets DNA synthesis, 8-Br-ATP’s cytotoxicity in myeloma cells may stem from P2X receptor overactivation or ATP mimicry disrupting energy metabolism .

生物活性

8-Bromoadenosine 5'-triphosphate tetrasodium (8-Br-ATP) is a synthetic analogue of adenosine triphosphate (ATP) that has gained attention in biochemical research due to its unique properties and biological activities. This compound is known for its ability to modulate various cellular processes, including signal transduction, apoptosis, and neuronal signaling. This article explores the biological activity of 8-Br-ATP through detailed research findings, case studies, and data tables.

8-Br-ATP is characterized by the substitution of a bromine atom at the 8th position of the adenine ring. Its chemical formula is , and it has a molecular weight of approximately 586.08 g/mol. As an ATP analogue, it retains the essential phosphate groups that are crucial for its biological activity.

The biological activity of 8-Br-ATP primarily arises from its interaction with purinergic receptors, which are involved in various physiological processes. The compound has been shown to activate specific G protein-coupled receptors (GPCRs), leading to downstream signaling cascades that affect cellular functions.

Key Biological Activities:

- Cell Signaling: 8-Br-ATP acts as a potent agonist for P2X and P2Y receptors, influencing calcium mobilization and exocytosis in various cell types, including HL60 cells .

- Inhibition of Enzymatic Activity: It has been demonstrated to inhibit poly(A) polymerase activity in yeast, showcasing its potential as a tool for studying RNA metabolism .

- Neuronal Activity Modulation: In developing chick skeletal muscle, 8-Br-ATP activates early excitatory conductances, indicating its role in neuromuscular transmission .

Case Studies

Several studies have highlighted the diverse effects of 8-Br-ATP in different biological contexts:

- Cardiovascular Research:

- Muscle Physiology:

- Cancer Research:

Table 1: Summary of Biological Activities of 8-Br-ATP

Table 2: Interaction with Purinergic Receptors

Q & A

Basic Question: What experimental approaches validate the functional role of 8-Br-ATP tetrasodium as an ATP analog in metabolic studies?

Answer:

To assess its role as an ATP analog, researchers typically employ competitive binding assays with ATP-dependent enzymes (e.g., kinases or ATPases). For example:

- Kinase Activity Assays : Compare enzymatic activity using 8-Br-ATP vs. ATP in reactions monitored via spectrophotometry (e.g., NADH-coupled assays) or radioactive labeling .

- Cellular Energy Metabolism : Measure ATP depletion via luciferase-based assays in cell lines treated with 8-Br-ATP to evaluate interference with endogenous ATP pools .

- Structural Confirmation : Use X-ray crystallography or NMR to confirm binding conformations in enzyme active sites .

Advanced Question: How can researchers design experiments to investigate 8-Br-ATP's cytotoxicity in cancer models, such as multiple myeloma?

Answer:

Advanced studies require a multi-tiered approach:

- Dose-Response Analysis : Determine IC50 values (e.g., 23.1 μM in myeloma cells ) using MTT or Annexin V/PI assays.

- Mechanistic Profiling :

- In Vivo Validation : Test efficacy in xenograft models, monitoring tumor volume and survival rates with intraperitoneal 8-Br-ATP administration .

Basic Question: What protocols ensure stability and purity of 8-Br-ATP tetrasodium in experimental settings?

Answer:

Stability is critical for reproducibility:

- Storage : Aliquot and store at -80°C in anhydrous conditions to prevent hydrolysis. Avoid freeze-thaw cycles .

- Buffering : Use Tris or HEPES buffers (pH 7.0–7.5) to maintain ionic strength and minimize degradation .

- Quality Control : Verify purity (>98%) via HPLC with UV detection (λ = 260 nm) or mass spectrometry .

Advanced Question: How can researchers resolve contradictory data regarding 8-Br-ATP's agonist/antagonist effects on P2X receptors?

Answer:

Contradictions often arise from receptor subtype specificity or experimental conditions:

- Subtype Profiling : Test 8-Br-ATP on recombinant P2X1–7 receptors expressed in HEK293 cells using calcium imaging or electrophysiology .

- Concentration Gradients : Titrate 8-Br-ATP (1–100 μM) to identify biphasic effects (e.g., agonist at low concentrations, antagonist at high) .

- Antagonist Co-Treatment : Use selective inhibitors (e.g., PPADS for P2X1/3) to isolate receptor contributions .

Basic Question: How is 8-Br-ATP tetrasodium utilized in molecular biology techniques like mutagenesis?

Answer:

As a nucleotide analog, it induces mismatches during PCR:

- Error-Prone PCR : Substitute dATP with 8-Br-ATP (10–20% molar ratio) in Taq polymerase reactions to increase mutation rates .

- Sequencing Validation : Clone PCR products and perform Sanger sequencing to quantify mutation frequency .

Advanced Question: What methodologies elucidate the structural impact of bromine substitution in 8-Br-ATP on enzyme interactions?

Answer:

Comparative structural and kinetic analyses are key:

- Crystallography : Resolve 8-Br-ATP-bound enzyme structures (e.g., myosin or hexokinase) to map steric/electronic effects of bromine .

- Kinetic Isotope Effects (KIEs) : Compare and between ATP and 8-Br-ATP to identify rate-limiting steps affected by bromine .

- Molecular Dynamics Simulations : Model ATP-binding pockets to predict bromine-induced conformational changes .

Advanced Question: How can researchers optimize 8-Br-ATP for selective targeting of purinergic receptors in neurological or immune studies?

Answer:

Optimization involves receptor-specific functional assays:

- Receptor Localization : Use immunohistochemistry or fluorescent ligands (e.g., BODIPY-ATP analogs) to map 8-Br-ATP binding in tissue slices .

- Cross-Reactivity Screening : Test 8-Br-ATP against P2Y and adenosine receptors (e.g., cAMP assays for A2A) to confirm selectivity .

- Metabolic Stability : Assess degradation in cerebrospinal fluid or plasma via LC-MS to refine dosing intervals .

Basic Question: What are the key controls required when using 8-Br-ATP tetrasodium in cell-based assays?

Answer:

Critical controls include:

- ATP Equivalence : Compare results to ATP-treated groups to distinguish analog-specific effects .

- Viability Controls : Include untreated cells and vehicle (e.g., tetrasodium salts) to rule out osmotic or ionic toxicity .

- Enzyme Knockdown : Use siRNA against target enzymes (e.g., P2X receptors) to confirm mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。